molecular formula C31H46O6 B1383994 9,11-Anhydro-12-hydroxy Fusidic Acid CAS No. 74048-44-5

9,11-Anhydro-12-hydroxy Fusidic Acid

Cat. No. B1383994
CAS RN: 74048-44-5
M. Wt: 514.7 g/mol
InChI Key: DOCBWOTZOGLGKD-IWGYCJSRSA-N
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Description

9,11-Anhydro-12-hydroxy Fusidic Acid is a chemical compound with the CAS Registry number 74048-44-5 . It is an intermediate compound and is not considered hazardous . It is related to Fusidic Acid, a natural tetracyclic triterpene isolated from fungi, which is clinically used for systemic and local staphylococcal infections .


Molecular Structure Analysis

The molecular structure of 9,11-Anhydro-12-hydroxy Fusidic Acid is complex, with a molecular formula of C31H46O6 . The IUPAC name for this compound is (2Z)-2-[(3R,4S,8R,10S,13R,14S,16S)-16-acetyloxy-3,12-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid .

Scientific Research Applications

Transformations and Conformational Analysis

The research on 9,11-Anhydro-12-hydroxy Fusidic Acid includes studies on its transformations and conformational properties. Diassi et al. (1966) explored the preparation of 9,13-epimeric 11,17-diketones derived from fusidic acid, focusing on their conformational analysis in relation to stability in acidic and basic conditions (Diassi, Krakower, Bacso, & Dine, 1966). Additionally, Murphy and Sarsam (1999) investigated the conformation of ring A in amino steroids derived from fusidic acid, highlighting how the conformation changes based on the polarity of the solvent (Murphy & Sarsam, 1999).

Antibacterial and Antimicrobial Properties

Several studies have been conducted to understand the antimicrobial and antibacterial properties of fusidic acid derivatives. Ibrahim and Ragab (2018) examined fusidic acid's biotransformation using Cunninghamella elegans, focusing on the production of hydroxylated derivatives and their reduced antimicrobial activity (Ibrahim & Ragab, 2018). Evans et al. (2006) isolated a fusidane triterpene from Acremonium crotocinigenum and tested it against multidrug-resistant strains, showing significant antibacterial activity (Evans et al., 2006).

Structure-Activity Relationship and Biosynthesis

Research has also focused on the structure-activity relationship and biosynthesis of fusidic acid derivatives. Singh et al. (2020) conducted a study highlighting the crucial role of the C-21 carboxylic acid moiety in fusidic acid's anti-mycobacterial activity (Singh et al., 2020). Cao et al. (2018) investigated the biosynthesis of fusidic acid in fungi, identifying two short-chain dehydrogenase/reductase genes with converse stereoselectivity (Cao et al., 2018).

Application in Chiral Selector and Electrophoresis

In addition to its antibacterial properties, fusidic acid has been investigated for its use in chiral selector applications in capillary electrophoresis. Zhang, Ren, and Xue (2020) reported using Fusidic Acid as a novel chiral selector, which is especially suitable for chiral analytes with a rigid planar structure (Zhang, Ren, & Xue, 2020).

properties

IUPAC Name

(2Z)-2-[(3R,4S,8R,10S,13R,14S,16S)-16-acetyloxy-3,12-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-24(37-19(4)32)16-31(7)27(26)23(34)15-25-29(5)13-12-22(33)18(3)21(29)11-14-30(25,31)6/h9,15,18,21-24,27,33-34H,8,10-14,16H2,1-7H3,(H,35,36)/b26-20+/t18-,21?,22+,23?,24-,27-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCBWOTZOGLGKD-IWGYCJSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(=CC(C4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C2(CCC1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3(C2=CC([C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,11-Anhydro-12-hydroxy Fusidic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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